2-[4-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenoxy]acetamide
Description
This compound is characterized by a phenoxyacetamide backbone linked to a sulfamoyl group substituted with a 2-hydroxy-2-[(thiophen-3-yl)methyl]propyl chain.
Properties
IUPAC Name |
2-[4-[(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)sulfamoyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S2/c1-16(20,8-12-6-7-24-10-12)11-18-25(21,22)14-4-2-13(3-5-14)23-9-15(17)19/h2-7,10,18,20H,8-9,11H2,1H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEJWCSAVNGEHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The thiophene derivative is then functionalized to introduce the hydroxy and sulfamoyl groups.
The phenoxyacetamide moiety can be synthesized through the reaction of phenol with chloroacetamide under basic conditions. The final step involves coupling the thiophene derivative with the phenoxyacetamide moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Reduction: The sulfamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Ethers, esters
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.
Potential Mechanisms of Action:
- Antimicrobial Activity: Initial studies indicate that compounds with sulfamoyl and thiophene functionalities may exhibit antibacterial properties. The presence of the thiophene ring is known to enhance the lipophilicity of compounds, potentially improving their membrane permeability and bioavailability.
- Anti-inflammatory Properties: The sulfamoyl group is often associated with anti-inflammatory effects. Research indicates that derivatives of sulfamoyl compounds can inhibit pro-inflammatory cytokines, suggesting that this compound may also have similar effects.
Cancer Research
Recent studies have explored the role of compounds containing thiophene and sulfamoyl groups in cancer treatment. These compounds can interfere with cancer cell proliferation and induce apoptosis (programmed cell death). The specific mechanisms are still under investigation, but they may involve the modulation of signaling pathways related to cell growth and survival.
Case Study:
A study published in 2023 examined the effects of structurally similar sulfamoyl compounds on breast cancer cell lines, revealing significant inhibition of cell growth at micromolar concentrations. This suggests that 2-[4-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenoxy]acetamide could be further developed as an anticancer agent.
Neuropharmacology
The potential neuroprotective effects of this compound are being investigated. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity.
Research Findings:
In vitro studies demonstrated that derivatives with thiophene rings could reduce neuronal cell death induced by glutamate toxicity. This opens avenues for exploring the compound's efficacy in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 2-[4-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. The thiophene ring and sulfamoyl group are known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Based Sulfonamides
Compounds such as N-(Carbamoylmethyl)-2-{4-[(5-methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide (3ae/3af) and 3ag–3aj () share the phenoxyacetamide and sulfonamide motifs but incorporate benzimidazole rings and pyridylmethyl-sulfinyl groups. Key differences include:
- Substituents: The target compound replaces benzimidazole with a simpler phenoxyacetamide-sulfamoyl structure and substitutes pyridyl groups with a thiophene ring.
- Synthesis Yields : Benzimidazole derivatives exhibit variable yields (72–97%), influenced by methoxy positioning (e.g., 5-methoxy vs. 6-methoxy isomers in 3ae/3af) .
- Thermal Stability: Melting points for benzimidazole derivatives (e.g., 159–161°C for 3y) suggest moderate stability, though decomposition is noted .
Table 1: Benzimidazole-Based Analogs vs. Target Compound
Beta-Blocker Analog: Atenolol (ICI-66082)
Atenolol, a β1-selective adrenergic receptor antagonist, shares the phenoxyacetamide backbone but features a 2-hydroxy-3-(isopropylamino)propoxy chain (). Key comparisons:
- Pharmacological Target: Atenolol’s isopropylamino group is critical for β1-adrenergic receptor binding, whereas the thiophene and hydroxypropyl-sulfamoyl groups in the target compound may target distinct receptors or enzymes.
- Structural Flexibility: Atenolol’s propanolamine side chain enhances hydrophilicity, contrasting with the lipophilic thiophene in the target compound .
G-Protein Coupled Receptor (GPCR) Ligands
Compounds like CGP12177A and L748337 () contain benzimidazolone or sulfonamide groups with hydroxypropylamino side chains. These molecules often target adrenergic or serotonin receptors. Differences include:
- Receptor Specificity: GPCR ligands in prioritize hydroxypropylamino and aromatic sulfonamide motifs, while the target compound’s thiophene may favor interactions with sulfur-preferring targets (e.g., kinases or ion channels).
Sulfonamide Derivatives in Legal Contexts
Compounds such as N-adamantan-2-yl-2-(3-{2-[2-hydroxy-2-(4-hydroxy-3-hydroxymethyl-phenyl)-ethylamino]-propyl}-phenyl)-acetamide () highlight structural diversity in sulfonamide drug design. Contrasts include:
Key Takeaways
- Therapeutic Hypotheses: Based on sulfamoyl and phenoxyacetamide motifs, the compound may exhibit protease inhibitory or receptor-modulating activity, warranting further pharmacological profiling.
- Synthetic Feasibility : High yields for structurally complex analogs (e.g., 97% for 3ai/3aj ) suggest that the target compound’s synthesis is achievable with optimized conditions.
Biological Activity
The compound 2-[4-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenoxy]acetamide , also referred to as N-[4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenyl]acetamide, is a complex organic molecule characterized by its unique structural components, including a thiophene ring, a sulfamoyl group, and an acetamide moiety. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 356.47 g/mol. Its structure features:
- Thiophene ring : Contributes to the compound's electronic properties and biological interactions.
- Sulfamoyl group : Known for its role in drug design, particularly in antimicrobial and anticancer agents.
- Acetamide moiety : Enhances solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O4S |
| Molecular Weight | 356.47 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The sulfamoyl group can form hydrogen bonds with enzymes or receptors, while the thiophene ring can participate in π-π stacking interactions, influencing enzyme activity or receptor binding.
Anticancer Activity
Recent studies have indicated that compounds containing sulfamoyl groups exhibit significant anticancer properties. For instance, derivatives of similar structures have shown efficacy against various cancer cell lines by inducing apoptosis through intrinsic and extrinsic pathways .
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of related sulfamoyl compounds on human cancer cell lines (e.g., MCF-7 and A549). The results indicated that these compounds inhibited cell proliferation significantly, with IC50 values comparable to established chemotherapeutic agents.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Sulfamoyl-containing compounds are known for their antibacterial properties, particularly against Gram-positive bacteria. The mechanism typically involves inhibition of bacterial folate synthesis, crucial for bacterial growth and replication.
In Vivo Studies
In vivo studies have demonstrated that related compounds can reduce tumor growth in murine models. For example, treatment with sulfamoyl derivatives led to a significant decrease in tumor size compared to controls .
Table 2: Summary of Biological Activities
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
High-resolution mass spectrometry (HRMS) should be used to confirm molecular weight and fragmentation patterns, as demonstrated for structurally similar acetamides in mzCloud datasets . Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D techniques) is critical for verifying substituent positions and stereochemistry. Purity validation requires HPLC with UV/Vis or charged aerosol detection, referencing pharmacopeial-grade standards where available . Method validation must follow ICH Q2(R1) guidelines for specificity, linearity, and accuracy .
Q. How should researchers design a synthetic route for this compound, considering its sulfamoyl and thiophene moieties?
A stepwise synthesis approach involves:
- Coupling the thiophene-methylpropylamine intermediate with 4-hydroxyphenylsulfamoyl chloride.
- Protecting the hydroxyl group during sulfamoylation to prevent side reactions.
- Optimizing stoichiometry (1:1.2 amine:sulfamoyl chloride) for propylsulfamoyl bond formation.
- Final deprotection under mild acidic conditions (pH 4–5, 40°C) to preserve acetamide stability . Anhydrous DMF with 4Å molecular sieves is recommended for moisture control, as used in analogous syntheses .
Advanced Research Questions
Q. How can contradictory bioactivity results for sulfamoylphenoxy acetamides across model systems be resolved?
Implement a three-phase protocol:
- Stability validation : Monitor compound integrity under assay conditions using LC-MS .
- Controlled testing : Use isogenic cell lines with standardized target expression levels.
- Computational analysis : Perform molecular dynamics simulations to assess binding mode variations across species orthologs. Crystallographic data from related compounds highlight the importance of resolving binding site discrepancies .
Q. What experimental strategies assess the environmental fate and transformation products of this compound?
Adopt the tiered framework from Project INCHEMBIOL :
- Phase I : Measure logKow (octanol-water partition) and Koc (soil adsorption) via shake-flask methods.
- Phase II : Conduct OECD 308/309 biodegradation studies with LC-HRMS metabolite profiling.
- Phase III : Perform field mesocosm experiments to track bioaccumulation in aquatic ecosystems. Critical parameters include monitoring sulfonamide bond hydrolysis under varying pH/temperature .
Q. Which advanced spectroscopic methods resolve structural ambiguities in the propylsulfamoyl-thiophene moiety?
Combine:
- REDOR NMR : Characterizes spatial relationships between sulfur atoms.
- Time-resolved fluorescence spectroscopy : Analyzes hydroxypropyl conformational dynamics.
- XANES spectroscopy : Probes the sulfamoyl group’s electronic environment at the sulfur K-edge. Deuterated analogs may clarify hydrogen bonding networks .
Q. How can split-plot experimental designs improve reproducibility in bioactivity studies?
Apply randomized block designs with split-split plots to isolate variables (e.g., compound concentration, biological replicates, temporal effects). For example:
- Main plots : Vary concentration gradients.
- Subplots : Test biological replicates.
- Sub-subplots : Account for harvest/measurement intervals. This approach reduces confounding factors, as demonstrated in agricultural chemical studies .
Methodological Notes
- Reference standards : Use pharmacopeial-grade materials (USP/EP) with traceability documentation .
- Data validation : Cross-reference spectral data with PubChem or mzCloud repositories for structural confirmation .
- Environmental studies : Prioritize long-term monitoring (5+ years) to capture transformation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
